molecular formula C5H2D10O2 B1141521 1,5-PENTANE-D10-DIOL CAS No. 1219804-42-8

1,5-PENTANE-D10-DIOL

Cat. No.: B1141521
CAS No.: 1219804-42-8
M. Wt: 114.21
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Description

1,5-Pentane-d10-diol (CAS 1219804-42-8) is a selectively deuterated form of 1,5-pentanediol where all ten hydrogen atoms have been replaced with deuterium atoms (C5H2D10O2), giving it a molecular weight of 114.209 g/mol . This isotopic labeling makes it an invaluable tool in chemical research, particularly as a starting material for the synthesis of more complex deuterated compounds . In organic chemistry, it serves as a critical reagent for studying reaction mechanisms and pathways. Its distinct isotopic signature is highly useful in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, where it acts as a non-radioactive tracer . In the pharmaceutical industry, this compound is employed in drug development and formulation research, where isotopic labeling is essential for tracking and understanding the metabolic fate of compounds within biological systems . The non-deuterated analogue, 1,5-pentanediol, is known to be miscible with water and is used in the production of polyesters and polyurethanes . Furthermore, 1,5-pentanediol has documented antimicrobial properties and can function as a percutaneous absorption enhancer in dermatological formulations, suggesting potential areas of application for the deuterated version in related life science research . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1219804-42-8

Molecular Formula

C5H2D10O2

Molecular Weight

114.21

Synonyms

1,5-PENTANE-D10-DIOL

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1,5 Pentane D10 Diol

Hydrogen Isotope Exchange (HIE) Approaches

Hydrogen Isotope Exchange (HIE) represents a direct method for replacing hydrogen with deuterium (B1214612). This process typically involves exposing a substrate to a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst.

For a molecule like 1,5-pentanediol (B104693), the hydroxyl protons are readily exchanged with deuterium in the presence of D₂O, but the C-H bonds are far more resistant to exchange. Achieving full deuteration of the alkyl chain (perdeuteration) through HIE is challenging due to the high energy barrier for activating C-H bonds. Homogeneous or heterogeneous metal catalysts, such as platinum, palladium, or rhodium, can facilitate this exchange at elevated temperatures and pressures. However, these forceful conditions can lead to side reactions like isomerization or degradation of the starting material. The process often requires multiple cycles to achieve high levels of deuterium incorporation, and may result in a distribution of isotopologues rather than a single, fully deuterated product.

Electrochemical Synthesis of Deuterated Precursors

Biocatalytic Pathways for Selective Deuteration

Biocatalysis offers a green and highly selective alternative for deuterium incorporation. Enzymes can catalyze reactions in deuterated solvents, leading to the stereospecific and regioselective introduction of deuterium. While there are no specific reports on the biocatalytic synthesis of 1,5-pentane-d10-diol, the general principles can be applied. For instance, oxidoreductase enzymes could potentially reduce a deuterated dicarboxylic acid precursor to the corresponding diol in a deuterated medium. This approach can offer high isotopic purity under mild reaction conditions.

Electrochemical Synthesis of Deuterated Precursors

Electrochemical methods can be employed for the deuteration of organic compounds. These techniques can generate highly reactive intermediates that subsequently react with a deuterium source. For the synthesis of deuterated precursors to this compound, an electrochemical reduction of a suitable starting material in a deuterated solvent could be envisioned. For example, the electrochemical reduction of a dicarboxylic acid or its ester in an electrolytic cell with a deuterium-donating solvent could potentially yield a deuterated diol. The efficiency and selectivity of such a process would be highly dependent on the electrode material, solvent system, and reaction conditions.

Multi-step Deuteration from Commercial Deuterated Building Blocks

The most reliable and widely used method for synthesizing specifically labeled compounds like this compound is through a multi-step chemical synthesis starting from simple, commercially available deuterated building blocks. This bottom-up approach allows for precise control over the location and extent of deuteration.

A plausible synthetic route could commence with a fully deuterated starting material such as deuterated acetone (B3395972) (acetone-d6) or deuterated diethyl malonate. For example, the reaction of deuterated formaldehyde (B43269) (formaldehyde-d2) with a suitable deuterated nucleophile could be a key step in constructing the C5 backbone. Another potential pathway involves the reduction of a fully deuterated dicarboxylic acid, such as glutaric acid-d8, which itself can be synthesized from smaller deuterated fragments. The reduction of the dicarboxylic acid or its ester derivative using a powerful reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) would yield the desired this compound with a high degree of isotopic enrichment.

A representative, though not explicitly documented for this specific compound, synthetic scheme is the reduction of a deuterated precursor like diethyl glutarate-d8.

Table 1: Potential Synthetic Route from a Deuterated Precursor

StepReactantReagentProductPurpose
1Diethyl Glutarate-d8Lithium Aluminum Deuteride (LiAlD₄)This compoundReduction of the ester groups to hydroxyl groups with deuterium incorporation at the carbinol positions.

Regioselectivity and Isotopic Purity in 1,5 Pentane D10 Diol Synthesis

Deuterium Kinetic Isotope Effects (DKIE) in Reaction Mechanism Elucidation

The Deuterium Kinetic Isotope Effect (KIE) is a fundamental tool in physical organic chemistry for determining reaction mechanisms. It is defined as the ratio of the reaction rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD). wikipedia.org The underlying principle rests on the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower ZPVE, meaning more energy is required to break it, which typically results in a slower reaction rate. unam.mx

In reactions involving 1,5-pentanediol (B104693), such as oxidation or dehydration, the cleavage of a C-H bond is often a critical step. By using this compound, researchers can measure the KIE to determine if this bond-breaking event occurs in the rate-determining step of the reaction.

Primary KIE : If a C-H bond is broken or formed in the rate-limiting step, a significant primary KIE (typically kH/kD > 2) is observed. For instance, in the enzymatic dehydration of diols, a large KIE would indicate that hydrogen abstraction is the slowest step. nih.gov

Secondary KIE : If the deuterated position is not directly involved in bond cleavage but is near the reaction center, a smaller secondary KIE (kH/kD ≈ 0.7–1.5) may be observed. wikipedia.org This effect arises from changes in hybridization at the carbon atom during the reaction.

Inverse KIE : In some cases, an inverse KIE (kH/kD < 1) can occur, often in equilibrium processes where the deuterated compound is favored in the more stable state. wikipedia.orgarkat-usa.org

While specific KIE studies on this compound are not extensively documented in publicly available literature, the principles are well-established from studies on analogous deuterated molecules. arkat-usa.orgiwu.edu For example, studies on the acid-catalyzed hydrolysis of deuterated oxiranes to form diols have shown inverse kinetic isotope effects, consistent with a rate-limiting ring-opening step. arkat-usa.orgiwu.edu

Table 1: Representative Kinetic Isotope Effects in Reactions Involving Alcohols/Diols This table illustrates typical KIE values observed in reactions analogous to those that 1,5-pentanediol might undergo.

Reaction TypeSubstrate(s)Observed KIE (kH/kD)Implication
Acid-Catalyzed HydrolysisDeuterated (4-methoxyphenyl)oxiranesInverse (kH/kD < 1) arkat-usa.orgRate-limiting epoxide ring opening. arkat-usa.org
Enzyme-Catalyzed H-TransferPropan-1,2-diol & Ethylene GlycolSignificant Tritium Isotope Effect nih.govHydrogen transfer is a key mechanistic step. nih.gov
Enzyme-Catalyzed H-TransferDeuterated Methylaspartate4.1 ± 0.2 nih.govH-transfer is largely rate-determining. nih.gov

Spectroscopic Implications of Deuteration for Vibrational and Spin Characteristics

The replacement of hydrogen with deuterium significantly alters the spectroscopic signature of 1,5-pentanediol, providing a clearer window into its molecular behavior.

Vibrational Spectroscopy (Infrared and Raman) The most dramatic effect of deuteration is observed in vibrational spectra. The frequency of a bond vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is twice as heavy as hydrogen, the C-D stretching vibrations appear at much lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). unam.mx This shift moves the signals to a less congested region of the infrared spectrum, often called the "transparent window," allowing for easier analysis of specific molecular motions without overlapping peaks. mdpi.com While specific spectra for this compound are not readily available, the expected shifts can be predicted based on general principles and data from other deuterated alcohols. mdpi.comacs.org

Table 2: Comparison of Approximate Vibrational Frequencies for C-H and C-D Bonds

Vibrational ModeTypical Frequency (C-H)Predicted Frequency (C-D)
Symmetric/Asymmetric Stretch~2850 - 2960 cm⁻¹~2100 - 2250 cm⁻¹
Bending (Scissoring/Wagging)~1350 - 1470 cm⁻¹~950 - 1050 cm⁻¹

Spin Characteristics (Nuclear Magnetic Resonance - NMR) In NMR spectroscopy, replacing spin-½ protons (¹H) with spin-1 deuterons (²H) has profound consequences.

¹H NMR : In the ¹H NMR spectrum of this compound, the complex multiplets corresponding to the pentane (B18724) backbone would disappear, leaving only the signal for the two hydroxyl (-OH) protons. This simplifies the spectrum dramatically, allowing for focused study of the hydroxyl groups' chemical environment and exchange dynamics.

²H NMR : Deuterium NMR is a powerful technique in its own right. Although it is less sensitive than proton NMR, the chemical shifts are identical. The key difference lies in the quadrupolar nature of the deuterium nucleus, which results in broader signals. The relaxation times and line shapes in ²H NMR are highly sensitive to molecular motion, making it an excellent tool for studying the dynamics and orientation of the C-D bonds within the molecule.

¹³C NMR : In the ¹³C NMR spectrum, the substitution of H with D changes the multiplicity of the carbon signals. Instead of splitting by ¹H (producing doublets, triplets, etc.), the signals are split by ²H into smaller, more complex multiplets due to the spin I=1 of deuterium. Furthermore, the C-D coupling constants are significantly smaller than C-H coupling constants. This can simplify otherwise complex spectra.

Neutron Scattering Properties of Deuterated Analogs for Structural Analysis

Neutron scattering is a premier technique for studying the structure and dynamics of soft matter, and deuteration is central to its application. aip.org Hydrogen and deuterium have vastly different neutron scattering lengths, a property that describes how they interact with neutrons. Hydrogen has a large incoherent scattering cross-section, which produces a high, uniform background signal that can obscure the desired structural information. In contrast, deuterium has a much smaller incoherent cross-section and a coherent scattering cross-section similar to that of carbon and oxygen. tandfonline.com

This difference is exploited in a technique called contrast variation . By selectively deuterating components in a mixture, researchers can effectively make certain parts of a system "invisible" to neutrons while highlighting others. iucr.orgiucr.org

In studies of 1,5-pentanediol in aqueous solutions or as part of a larger assembly (like a surfactant system), this compound is an invaluable tool. For example, in a Small-Angle Neutron Scattering (SANS) experiment designed to study the aggregation of the diol in water, one could use D₂O as the solvent. acs.org In this case, the scattering from the solvent would dominate. However, by using this compound in normal water (H₂O), the scattering signal would primarily report on the structure and correlation of the diol molecules themselves.

A SANS study on aqueous solutions of various diols, including 1,5-pentanediol, utilized this principle to investigate molecular aggregation. iucr.orgiucr.org The study found that in 1,5-pentanediol solutions, aggregation is extremely weak, and the system behaves almost like a random mixture. iucr.org This behavior was attributed to the two terminal hydroxyl groups effectively screening the hydrophobic part of the molecule. iucr.org The use of deuterated species is crucial for applying formalisms like the Kirkwood-Buff theory to SANS data, which provides quantitative information on solute-solute and solute-solvent interactions. iucr.orgiucr.org

Table 3: Neutron Scattering Properties of Relevant Nuclei

NucleusCoherent Scattering Length (fm)Incoherent Scattering Cross-Section (barns)
¹H (Hydrogen)-3.7480.26
²H (Deuterium)6.672.05
¹²C (Carbon)6.650.00
¹⁶O (Oxygen)5.800.00

Data sourced from standard neutron scattering tables.

This dramatic difference, particularly in the incoherent scattering, underscores why this compound is essential for obtaining high-quality structural data from neutron scattering experiments. aip.orgtandfonline.com

Applications of 1,5 Pentane D10 Diol in Cutting Edge Research Methodologies

Contributions to Biochemical and Biological Pathway Elucidation

The unique properties of 1,5-pentane-d10-diol make it a valuable tool in the study of complex biological systems.

Deuterium (B1214612) as a Stable Isotope Tracer in Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. nih.govnih.gov In metabolic flux analysis (MFA), compounds labeled with stable isotopes, such as deuterium, are introduced into a biological system. mdpi.com By tracking the incorporation of these isotopes into various metabolites, researchers can elucidate the activity of different metabolic routes. nih.govmdpi.com

Deuterated water (D2O) is a cost-effective and substrate-agnostic tracer for investigating metabolic reactions. osti.gov Similarly, a deuterated compound like this compound can serve as a tracer. Once introduced, the metabolic fate of the deuterated pentane (B18724) backbone can be monitored using techniques like mass spectrometry or NMR spectroscopy. This allows for the quantitative measurement of metabolic fluxes and provides insights into how cells adapt their metabolism under different conditions. nih.gov For instance, if this compound is metabolized, the deuterium atoms will be incorporated into downstream products, revealing the pathways involved in its breakdown and integration into cellular components.

Isotopic Labeling for High-Resolution Structural Biology of Biomolecules (e.g., protein NMR)

Isotopic labeling is a cornerstone of modern structural biology, particularly for nuclear magnetic resonance (NMR) spectroscopy of proteins and other large biomolecules. silantes.comsigmaaldrich.com The study of protein structure and function by NMR often requires the enrichment of the protein with stable isotopes like 13C and 15N. nih.gov However, for larger proteins, spectral overlap and signal broadening can become significant challenges. nih.gov

Deuterium labeling, often in conjunction with 13C and 15N labeling, can help overcome these limitations. sigmaaldrich.comnih.gov While direct incorporation of this compound into proteins is not a standard procedure, the principles of using deuterated compounds are highly relevant. In protein NMR, specific amino acids or methyl groups can be labeled with deuterium to simplify complex spectra and enable the study of large protein assemblies. ibs.fr This selective labeling "turns off" certain signals, reducing spectral crowding and allowing for clearer observation of the signals of interest. nih.gov This approach is crucial for determining the three-dimensional structures of proteins and understanding their dynamics and interactions, which is fundamental in drug discovery and understanding disease mechanisms. nih.govnih.gov

Application in Materials Science Research

The use of deuterated molecules like this compound is also instrumental in advancing materials science.

Structural Characterization of Polymeric Systems using Deuterium Labeling

Deuterium labeling is a powerful technique for studying the structure and dynamics of polymer systems. resolvemass.ca In techniques like small-angle neutron scattering (SANS) and infrared (IR) spectroscopy, the difference in scattering length density or vibrational frequency between hydrogen and deuterium provides a powerful contrast mechanism. berstructuralbioportal.orgrsc.orgresearchgate.net

By selectively deuterating one component in a polymer blend, such as by incorporating a deuterated monomer like this compound during polymerization, researchers can distinguish the different polymer chains. rsc.orgresearchgate.net This allows for the precise determination of the morphology, phase behavior, and intermolecular interactions within the blend. rsc.orgresearchgate.net For instance, SANS experiments on polymer blends containing a deuterated component can reveal the size and shape of phase-separated domains, while AFM-IR can visualize these phases at the nanoscale. rsc.orgresearchgate.net This information is critical for designing new polymer materials with tailored properties.

Research TechniqueInformation Gained with Deuterium LabelingExample Application
Small-Angle Neutron Scattering (SANS) Size, shape, and organization of polymer chains and domains.Characterizing the morphology of polymer blends and block copolymers. berstructuralbioportal.org
Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy Nanoscale chemical composition and visualization of different polymer phases.Mapping the distribution of components in a multi-component polymer film. rsc.orgresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy Differentiation of polymer components based on the C-D vibrational bands.Quantifying the amount of a deuterated component in a mixture. berstructuralbioportal.org

Investigation of Self-Assembled Systems and Colloidal Architectures (e.g., lamellar structures in emulsions)

Self-assembly is a process where molecules or particles spontaneously organize into ordered structures. nih.govrsc.org Understanding and controlling self-assembly is key to creating advanced materials with applications in drug delivery, nanotechnology, and more. Deuterium labeling, including the use of molecules like this compound, is invaluable for studying these systems.

In the study of emulsions and creams, which are complex colloidal systems, SANS with H/D contrast variation is a particularly powerful tool. ucl.ac.uk By selectively deuterating components of the emulsion, such as the oil phase, the aqueous phase, or surfactant molecules, researchers can highlight specific structural features. For example, studies on pharmaceutical creams have utilized deuterated water and other deuterated components to elucidate the detailed molecular structure, including the formation of lamellar (layered) structures. ucl.ac.uk Research has shown that additives like 1,5-pentanediol (B104693) can associate with these lamellar bilayers, influencing their thickness and stability. ucl.ac.uk The use of d10-1,5-pentanediol in such studies allows for the precise localization and quantification of the diol within the complex architecture of the cream. ucl.ac.uk

Function as an Internal Standard in Quantitative Analytical Chemistry Research

In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and blanks. scioninstruments.com The use of an IS helps to correct for the loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of the results. scioninstruments.com

Deuterated compounds are ideal internal standards for mass spectrometry-based analyses because they are chemically very similar to their non-deuterated counterparts but have a different mass. scioninstruments.com This means that a deuterated standard like this compound will behave almost identically to 1,5-pentanediol during extraction, derivatization, and chromatography, but it will produce a distinct signal in the mass spectrometer.

Emerging Research Frontiers and Future Perspectives

Advancements in Precision Deuteration Technologies

The synthesis of selectively or fully deuterated molecules like 1,5-pentane-d10-diol is no longer a niche capability, thanks to a burgeoning toolkit of precision deuteration methods. These technologies are moving beyond traditional approaches, offering greater efficiency, selectivity, and scalability. researchgate.net The incorporation of deuterium (B1214612) can be achieved through two main strategies: the use of deuterated precursors in a synthetic route or through direct hydrogen isotope exchange (HIE) on an existing molecule. symeres.comacademie-sciences.fr

Recent progress has been notable in several areas:

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This has become a powerful method for late-stage deuteration of complex molecules. nih.gov Transition-metal catalysts, including those based on iridium, rhodium, ruthenium, and more recently, earth-abundant metals like iron, facilitate the direct replacement of C-H bonds with C-D bonds using D₂O or D₂ gas as the deuterium source. nih.govnih.gov Nanostructured iron catalysts, for instance, have demonstrated high efficiency for deuterating arenes and heteroarenes using D₂O, a cost-effective and safe deuterium source. nih.gov Continuous-flow processes using heterogeneous catalysts like ruthenium on carbon (Ru/C) allow for scalable, high-purity production of deuterated compounds with precise control over the degree and location of deuterium incorporation. nih.gov

Biocatalytic Deuteration: Enzymes are emerging as highly selective catalysts for asymmetric deuteration. nih.gov Using enzyme systems, such as ene-reductases, in combination with a deuterium source like heavy water (²H₂O), researchers can achieve near-perfect enantioselectivity and regioselectivity in deuterium installation. nih.gov This approach is particularly valuable for producing chiral deuterated molecules and offers mild reaction conditions, which helps preserve sensitive functional groups within a target molecule. nih.gov

Electrochemical Methods: Electrochemical dehalogenative deuteration represents a green and efficient alternative for site-selective deuterium incorporation. chinesechemsoc.orgxmu.edu.cn This method uses an electric current to drive the reduction of a carbon-halogen bond, with a subsequent quench by a deuterium donor, most commonly D₂O. chinesechemsoc.org This technique avoids the need for metal catalysts or harsh chemical reductants, offering a high degree of functional group tolerance and utilizing an inexpensive deuterium source. chinesechemsoc.orgxmu.edu.cn

These advanced methods provide robust pathways to synthesize this compound and other deuterated diols with high isotopic purity, which is critical for their applications in mechanistic studies and as internal standards.

Table 1: Comparison of Modern Deuteration Technologies

Technology Principle Deuterium Source Key Advantages
Metal-Catalyzed HIE Direct replacement of C-H with C-D bonds facilitated by a transition metal catalyst. nih.gov D₂O, D₂ gas, deuterated solvents. nih.gov High efficiency, applicable to late-stage functionalization, scalable. nih.govnih.gov
Biocatalytic Deuteration Enzyme-mediated reduction or exchange reactions. nih.gov D₂O. nih.gov Exceptional regio- and stereoselectivity, mild reaction conditions. nih.gov

| Electrochemical Deuteration | Reductive cleavage of a functional group (e.g., halide) followed by quenching with a deuterium donor. chinesechemsoc.org | D₂O. chinesechemsoc.orgxmu.edu.cn | Avoids metal catalysts and harsh reagents, high functional group tolerance, green chemistry approach. xmu.edu.cn |

Expanding the Scope of Mechanistic and Structural Applications of Deuterated Diols

The unique physical properties of deuterium make deuterated compounds like this compound invaluable tools for probing chemical and biological systems.

Mechanistic Elucidation: The primary application in this area is the study of the Kinetic Isotope Effect (KIE). academie-sciences.fr The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. scielo.org.mx Consequently, reactions involving the cleavage of a C-D bond are often significantly slower than their C-H counterparts. nih.gov By synthesizing a molecule with deuterium at a specific position and comparing its reaction rate to the non-deuterated version, chemists can determine whether that C-H bond is broken in the rate-determining step of the reaction mechanism. nih.gov Deuterated diols can be used to study the mechanisms of oxidation, elimination, and other reactions involving the hydroxyl groups or the hydrocarbon backbone.

Structural Analysis: In nuclear magnetic resonance (NMR) spectroscopy, substituting hydrogen with deuterium can simplify complex proton (¹H) NMR spectra, as deuterium is typically not observed in standard ¹H NMR experiments. This selective "disappearance" of signals helps in assigning the remaining proton signals. Furthermore, deuterium's different nuclear spin properties are exploited in ²H NMR for studying molecular dynamics and order in materials like polymers and liquid crystals. In neutron scattering, the significant difference in scattering length between hydrogen and deuterium allows for "contrast variation," a technique used to highlight specific parts of a complex macromolecular assembly.

Metabolic Tracing: Isotopically labeled compounds serve as tracers to follow the fate of molecules in metabolic pathways. creative-proteomics.com While often accomplished with ¹³C or ¹⁵N, deuterium labeling can also be used. symeres.com A deuterated diol could be introduced into a biological system to track its uptake, distribution, and transformation into other metabolites, providing insights into pathways of degradation or incorporation. creative-proteomics.comresearchgate.net

Table 2: Applications of Deuterated Diols in Research

Application Area Principle Example Use Case
Mechanistic Chemistry Kinetic Isotope Effect (KIE): Slower cleavage of C-D vs. C-H bonds. nih.govnih.gov Determining the rate-limiting step in the enzymatic oxidation of a diol.
Structural Biology (NMR) Deuterium is "silent" in ¹H NMR, simplifying spectra. Assigning complex ¹H NMR signals in a molecule containing a diol moiety.
Materials Science (Neutron Scattering) Contrast matching by exploiting the different neutron scattering lengths of H and D. scielo.org.mx Studying the conformation of a polymer chain containing diol segments within a larger matrix.

| Metabolic Pathway Analysis | Use as a stable isotope tracer to follow molecular transformations via mass spectrometry. creative-proteomics.com | Tracking the catabolism of 1,5-pentanediol (B104693) in a microbial culture. |

Integration of this compound into Novel Multi-Omics Research Paradigms

Multi-omics research aims to capture a holistic view of a biological system by integrating data from different molecular layers, such as genomics, proteomics, and metabolomics. mdpi.com In this context, mass spectrometry (MS) is a cornerstone technology, and stable isotope-labeled compounds are essential for achieving accurate and precise quantification. creative-proteomics.com

The primary role for this compound in this field is as an internal standard for quantitative mass spectrometry, particularly in metabolomics and lipidomics. nih.govsigmaaldrich.com

Metabolomics and Lipidomics: These disciplines focus on the global profiling of small molecule metabolites and lipids in a biological sample. nih.gov Absolute quantification in MS-based metabolomics is challenging due to variations in sample preparation, chromatographic separation, and ionization efficiency. nih.gov An ideal internal standard is a compound that is chemically identical to the analyte of interest but has a different mass. nih.gov this compound serves this purpose perfectly for the quantification of its unlabeled counterpart, 1,5-pentanediol. When added to a sample at a known concentration before analysis, it co-elutes with the endogenous analyte and experiences the same variations during the analytical process. hilarispublisher.com By comparing the MS signal intensity of the analyte to that of the deuterated standard, precise quantification can be achieved. nih.govnih.gov

Advantages of Full Deuteration: Using a fully deuterated standard like this compound (10 deuterium atoms) provides a significant mass shift from the natural compound, moving its signal to a region of the mass spectrum with lower background noise and preventing any overlap from the natural isotopic abundance (M+1, M+2 peaks) of the unlabeled analyte. This clear separation ensures maximum accuracy in quantification. While deuterium labeling can sometimes cause a slight shift in chromatographic retention time compared to the unlabeled analog (the "deuterium isotope effect"), this is generally manageable with modern high-resolution chromatography systems. hilarispublisher.com

Application in Multi-Omics Integration: By providing reliable quantitative data for specific metabolites, deuterated standards like this compound enhance the quality of the entire metabolomic dataset. This high-quality data can then be more confidently integrated with proteomic or transcriptomic data to build comprehensive models of cellular function, identify biomarkers for disease, or understand the metabolic response to a drug or environmental stimulus. mdpi.comnih.gov For example, accurate measurement of a diol's concentration could be correlated with the expression levels of enzymes involved in its metabolism, linking the proteome and the metabolome.

Table 3: Role of this compound in Multi-Omics

Omics Field Analytical Technique Role of this compound Research Goal
Metabolomics LC-MS, GC-MS. nih.gov Internal standard for absolute quantification of 1,5-pentanediol. nih.govhilarispublisher.com Accurate measurement of metabolite concentrations in biological fluids or tissues.
Lipidomics LC-MS/MS. researchgate.net Potential internal standard for short-chain diacyl lipids or related molecules after derivatization. Quantifying changes in lipid profiles in response to disease or treatment.

| Fluxomics | MS-based techniques. creative-proteomics.com | Can serve as a non-radioactive tracer to follow metabolic flux. | Mapping the flow of carbon through metabolic pathways involving diols. |

Q & A

Q. How can researchers determine the purity and structural integrity of 1,5-Pentane-d10-diol in experimental settings?

Methodological Answer: Purity and structural validation require a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 2^2H NMR to confirm deuterium incorporation and assess isotopic purity. Peaks corresponding to non-deuterated protons (if present) indicate contamination .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., -OH stretches) and compare with reference spectra from databases like NIST .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Quantify purity by separating impurities and analyzing mass fragments.

Example Workflow:

TechniqueParameterExpected Outcome
1^1H NMRδ 1.2–1.6 ppm (CH2_2 groups)Absence of non-deuterated CH3_3 peaks
IR3300–3500 cm1^{-1} (O-H stretch)Match with reference spectra
GC-MSRetention time ~8.5 min>98% purity threshold

Ensure calibration with certified standards and replicate analyses to minimize instrumental drift .

Q. What strategies optimize the synthesis of this compound for isotopic labeling studies?

Methodological Answer: Deuterated diols are typically synthesized via catalytic deuteration or solvent exchange:

  • Catalytic Deuteration: Use PtO2_2 or Pd/C catalysts in D2_2O under high-pressure H2_2/D2_2 atmospheres. Monitor deuteration efficiency via mid-reaction NMR sampling .
  • Solvent Exchange: Repeatedly dissolve the compound in D2_2O to replace exchangeable protons. This method is less efficient for non-labile deuterium positions.
  • Temperature Control: Maintain reactions at 40–60°C to balance reaction kinetics and isotopic scrambling risks .

Critical Considerations:

  • Avoid protic solvents (e.g., methanol) to prevent back-exchange.
  • Validate deuteration efficiency using mass spectrometry (e.g., ESI-MS) .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer: Follow ISO/IEC 17025 guidelines for method validation:

  • Linearity: Test across a concentration range (e.g., 0.1–100 µg/mL) using HPLC-UV or LC-MS. R2^2 > 0.99 is ideal .
  • Recovery Studies: Spike known concentrations into biological matrices (e.g., plasma) and calculate recovery rates (target: 85–115%).
  • Inter-laboratory Reproducibility: Collaborate with independent labs to cross-validate results, minimizing systematic errors .

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental data for this compound’s metabolic stability?

Methodological Answer: Data discrepancies often arise from isotopic effects or methodological variability. Address them via:

  • Systematic Reanalysis: Replicate experiments under controlled conditions (e.g., pH, temperature) to isolate variables .
  • Isotopic Effect Quantification: Compare kinetic isotope effects (KIEs) between deuterated and non-deuterated analogs using tracer studies .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem, NIST) to identify trends or outliers .

Framework for Contradiction Analysis:

  • Document all experimental parameters (e.g., solvent, instrument calibration).
  • Apply statistical tests (e.g., ANOVA) to assess significance of discrepancies.
  • Use falsification criteria (e.g., constructive falsification) to test hypotheses .

Q. What isotopic effects influence this compound’s role in metabolic pathway studies?

Methodological Answer: Deuterium incorporation alters bond strength and reaction kinetics:

  • Primary KIE: Slower cleavage of C-D bonds vs. C-H bonds affects metabolic rates. Measure using 13^{13}C-labeled tracers in tandem with deuterated diols .
  • Solvent Isotope Effects: D2_2O-based assays may artificially inflate stability. Use mixed H2_2O/D2_2O systems to control for this .
  • Toxicity Screening: Compare cytotoxicity between deuterated and non-deuterated forms in cell cultures to assess isotopic impact .

Q. How can open-data principles be applied to this compound research while ensuring compliance with data privacy in collaborative studies?

Methodological Answer: Balance transparency with ethical constraints:

  • De-identification: Anonymize datasets by removing identifiers (e.g., lab-specific codes) before sharing .
  • FAIR Compliance: Ensure data are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or Figshare .
  • Ethical Review Boards: Submit data-sharing protocols for approval, particularly for studies involving human-derived samples .

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